(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(4-9)10-8(11-5)6-2-3-6/h6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPTBUNABTDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Oxazole Ring
The oxazole ring can be synthesized by cyclodehydration of α-acylamino ketones or by cyclization of α-hydroxyketones with amides. A common approach involves:
- Starting from 2-amino alcohols and carboxylic acid derivatives.
- Using dehydrating agents such as phosphorus oxychloride (POCl3), sulfuric acid, or phosphonium salts to facilitate ring closure.
This method ensures the formation of the 1,3-oxazole core with methyl substitution at the 5-position.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent is introduced typically via:
- Alkylation of the oxazole intermediate with cyclopropylmethyl halides under basic conditions.
- Alternatively, cyclopropanation of an alkene precursor using Simmons-Smith reagent or related cyclopropanation methods.
For example, nucleophilic substitution using (bromomethyl)cyclopropane in the presence of potassium carbonate in acetonitrile/water mixture at elevated temperature (90-100°C) has been reported to efficiently install the cyclopropylmethoxy group on aromatic or heterocyclic systems, which can be adapted for oxazole derivatives.
Attachment of the Methanamine Side Chain
The methanamine (-CH2NH2) group at the 4-position can be introduced by:
- Reduction of a suitable oxazole-4-carbaldehyde intermediate using reductive amination.
- Direct substitution of a leaving group (e.g., halogen) at the 4-position with ammonia or an amine source.
- Alternatively, the oxazole ring can be functionalized with a nitrile group at position 4, which is then reduced to the primary amine.
Purification and Characterization
Purification is typically achieved by chromatographic techniques such as silica gel column chromatography using solvents like ethyl acetate or dichloromethane. Characterization includes:
- 1H and 13C NMR spectroscopy to confirm structure and substitution pattern.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC to ensure purity >95%.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Oxazole ring formation | α-Amino alcohol + acyl chloride, POCl3, reflux | 5-Methyl-1,3-oxazole intermediate |
| 2 | Cyclopropyl group introduction | Alkylation with (bromomethyl)cyclopropane, K2CO3, MeCN/H2O, 90°C, 12 h | 2-Cyclopropyl-5-methyl-oxazole |
| 3 | Methanamine side chain addition | Reductive amination of 4-oxazole carbaldehyde with NH3, NaBH3CN | (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine |
| 4 | Purification | Silica gel chromatography, ethyl acetate/dichloromethane | Pure target compound |
Research Findings and Optimization
- The use of triphenylphosphine, triethylamine, and carbon tetrachloride as dehydrating agents has been effective in related oxazole syntheses, promoting cyclization with good yields.
- Reaction times vary from 1 hour to 12 hours depending on reagent reactivity and temperature.
- The cyclopropyl substituent introduction requires careful control of base strength and temperature to avoid ring opening.
- Reductive amination conditions must be optimized to prevent over-reduction or side reactions.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents/Conditions | Key Considerations | Typical Yield Range (%) |
|---|---|---|---|
| Oxazole ring formation | α-Amino alcohols + acyl chlorides, POCl3, reflux | Control temperature and stoichiometry | 60-85 |
| Cyclopropyl group introduction | (Bromomethyl)cyclopropane, K2CO3, MeCN/H2O, 90°C | Avoid cyclopropane ring cleavage | 70-90 |
| Methanamine side chain addition | Reductive amination with NH3, NaBH3CN or similar | Mild conditions to preserve oxazole | 65-80 |
| Purification | Silica gel chromatography | Use appropriate solvents for separation | >95 purity |
The preparation of this compound involves a multi-step synthetic route focusing on oxazole ring construction, cyclopropyl group installation, and methanamine side chain introduction. The methods leverage classical heterocyclic synthesis techniques, nucleophilic substitutions, and reductive amination, optimized for yield and purity. While direct literature detailing this exact compound’s synthesis is limited, analogous methods from oxazole and cyclopropylated heterocycle chemistry provide a robust framework for its preparation.
This synthesis is critical for producing this compound as a valuable intermediate in pharmaceutical and organic chemistry research.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.
Scientific Research Applications
Pharmacological Research
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:
- Antidepressants : Research indicates that compounds similar to this oxazole derivative may exhibit activity on serotonin receptors, suggesting potential antidepressant properties.
- Anticancer Agents : Preliminary studies show that oxazole derivatives can inhibit cancer cell proliferation. This compound's unique structure may enhance its efficacy against specific cancer types.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a candidate for studying neurological disorders. Its effects on cognitive functions and mood regulation are areas of active research.
Synthesis of Novel Materials
Due to its unique molecular structure, this compound can serve as a building block in the synthesis of advanced materials:
- Polymers : The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability.
- Nanomaterials : Its reactivity may facilitate the development of nanostructured materials with tailored functionalities.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various oxazole derivatives, including this compound, revealing promising results in enhancing serotonin receptor activity. The findings suggest that modifications to the oxazole ring can significantly influence pharmacological outcomes.
Case Study 2: Anticancer Efficacy
Research conducted at a leading university demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines. The study highlighted the importance of the cyclopropyl group in enhancing the compound's interaction with cellular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features, based on evidence from Enamine Ltd’s Building Blocks Catalogue and related sources:
Key Observations:
Heterocyclic Core Variations: The oxazole ring in the target compound provides a balance of electron-rich character and stability. Pyrazole analogs (e.g., [3-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine) introduce additional hydrogen-bonding sites due to the NH group in the pyrazole ring .
Substituent Effects: The cyclopropyl group in the target compound may confer rigidity and metabolic stability compared to the trifluoromethyl group in [2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine HCl, which increases lipophilicity and resistance to oxidative metabolism .
Functional Group Impact :
- The methanamine (-CH2NH2) group is conserved across analogs, suggesting its role as a critical pharmacophore for interactions (e.g., hydrogen bonding with biological targets).
Physicochemical Properties :
- Trifluoromethyl-substituted analogs (e.g., [2-(trifluoromethyl)-1,3-oxazol-4-yl]methanamine HCl) likely exhibit higher logP values compared to the cyclopropyl-containing target compound, impacting membrane permeability .
- Pyrimidine-based compounds (e.g., 2-[4-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine) may have higher molecular weights and melting points due to extended conjugation .
Biological Activity
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound characterized by an oxazole ring, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's IUPAC name is this compound, with a molecular formula of C8H12N2O. The structure features a cyclopropyl group and an amine functional group attached to the oxazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O |
| IUPAC Name | This compound |
| CAS Number | 1335301-43-3 |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, which can lead to various therapeutic effects. Preliminary studies suggest that it may inhibit certain enzymes involved in disease processes, thereby exerting potential anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U937. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study demonstrated that an analog of this compound exhibited IC50 values in the micromolar range against various cancer cell lines. Specifically, it showed higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. These investigations typically involve:
- Synthesis : The compound is synthesized through cyclization reactions involving aldehydes and amines under acidic conditions.
- Biological Testing : Various assays are employed to evaluate cytotoxicity, apoptosis induction, and enzyme inhibition.
Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify reactive sites (e.g., amine group) .
- Molecular docking : Screen against target proteins (e.g., enzymes in microbial pathways) to predict binding affinity.
- ADMET prediction : Use tools like SwissADME to estimate toxicity and pharmacokinetics .
What strategies improve the stability of this compound in formulation studies?
Advanced Research Question
- Thermal stability : Conduct DSC/TGA to identify decomposition thresholds (e.g., >150°C) .
- pH stability : Test solubility and degradation in buffers (pH 2–12) to identify optimal storage conditions.
- Light sensitivity : Use amber glassware or UV-blocking additives to prevent photodegradation .
How can researchers optimize regioselectivity in derivatization reactions of this compound?
Advanced Research Question
- Protecting groups : Temporarily block the amine group using Boc anhydride to direct reactions to the oxazole ring .
- Catalyst screening : Test Pd-based catalysts for cross-coupling reactions at the cyclopropyl or methyl positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at specific sites .
What experimental designs are suitable for evaluating the compound’s toxicity in vitro?
Advanced Research Question
- Cell viability assays : Use MTT/WST-1 assays on human cell lines (e.g., HepG2) to assess IC values .
- Genotoxicity : Conduct Ames tests or comet assays to detect DNA damage .
- Metabolic stability : Incubate with liver microsomes to study cytochrome P450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
